3-Hydrazinyl-4-(trifluoromethyl)anisole, also known as 5-methoxy-2-(trifluoromethyl)phenylhydrazine, is an organic compound classified within the hydrazine family. This compound is characterized by a methoxy group at the para position and a trifluoromethyl group at the ortho position of the phenyl ring. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
The synthesis of 3-Hydrazinyl-4-(trifluoromethyl)anisole typically involves a two-step process:
The reaction conditions are crucial for optimizing yield and purity. Industrial synthesis may employ continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to enhance efficiency.
The molecular formula for 3-Hydrazinyl-4-(trifluoromethyl)anisole is , with a molecular weight of 206.16 g/mol. Its structure can be represented as follows:
COC1=CC(=C(C=C1)C(F)(F)F)NN
The compound features a phenyl ring substituted with both a methoxy group and a trifluoromethyl group, along with a hydrazine functional group attached to the aromatic system.
3-Hydrazinyl-4-(trifluoromethyl)anisole can undergo several types of chemical reactions:
The reaction conditions, such as temperature, solvent choice, and reaction time, significantly influence the outcome and yield of these reactions. For example, oxidation reactions typically require careful control of pH and temperature to prevent side reactions.
The mechanism of action for 3-Hydrazinyl-4-(trifluoromethyl)anisole primarily involves its reactivity due to the presence of the hydrazine group. This group can act as a nucleophile, allowing it to participate in various chemical transformations:
These mechanisms are relevant for its applications in synthesizing more complex organic compounds and potential pharmaceutical agents .
Property | Value |
---|---|
Molecular Formula | C8H9F3N2O |
Molecular Weight | 206.16 g/mol |
IUPAC Name | 5-Methoxy-2-(trifluoromethyl)phenylhydrazine |
InChI Key | HYVAYYRPDBWXGP-UHFFFAOYSA-N |
3-Hydrazinyl-4-(trifluoromethyl)anisole has significant scientific uses:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0